molecular formula C26H20N2O5 B14953785 Methyl 4-[7-methyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-methyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B14953785
M. Wt: 440.4 g/mol
InChI Key: UJAXHLBHKRGUBO-UHFFFAOYSA-N
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Description

Methyl 4-[7-methyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a heterocyclic compound featuring a fused chromeno-pyrrol core. Its structure includes a 7-methyl substituent on the chromene ring, a 4-methylpyridin-2-yl group at position 2, and a benzoate ester moiety at position 1. Structural determination of such compounds often relies on techniques like NMR, IR, and X-ray crystallography (using programs like SHELX) .

Properties

Molecular Formula

C26H20N2O5

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 4-[7-methyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C26H20N2O5/c1-14-4-9-19-18(12-14)23(29)21-22(16-5-7-17(8-6-16)26(31)32-3)28(25(30)24(21)33-19)20-13-15(2)10-11-27-20/h4-13,22H,1-3H3

InChI Key

UJAXHLBHKRGUBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[7-methyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrole core.

    Introduction of the Methylpyridinyl Group: The methylpyridinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the chromeno-pyrrole intermediate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[7-methyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or benzoate moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-[7-methyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s chromeno-pyrrole core makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of methyl 4-[7-methyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several heterocyclic derivatives reported in the literature:

  • Chromeno-pyrrol analogs: describes Methyl 4-{7-fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-1,2,3,9-tetrahydro[1]benzopyrano[2,3-c]pyrrol-1-yl}benzoate (CAS: 4803-02-5), which differs in substituents: a fluoro group at position 7 and a pyridin-3-ylmethyl group instead of the 4-methylpyridin-2-yl group .
  • Imidazo-pyridine derivatives: Compounds 1l and 2d from –3 feature tetrahydroimidazo[1,2-a]pyridine cores. While distinct in ring systems, they share fused heterocyclic architectures and substituent diversity (e.g., nitro, cyano, and ester groups) .

Physical and Spectroscopic Properties

Key differences in physical properties and analytical

Compound Molecular Formula Molecular Weight Melting Point (°C) Yield Key Spectroscopic Data (NMR, IR)
Target Compound* CₙHₘNₓOₖ† Calculated†
1l () C₂₉H₂₅N₃O₇ ~563.53 243–245 51% 1H/13C NMR, IR (nitro, ester)
2d () C₂₈H₂₃N₃O₇ ~537.50 215–217 55% 1H/13C NMR, IR (cyano, ester)
CAS 4803-02-5 () C₂₅H₂₀FN₃O₅ 469.44

†Molecular formula and weight inferred from IUPAC name. Exact data unavailable in provided evidence.

Research Findings and Implications

  • Structural Trends: Substituents significantly influence physical properties. For example, the nitro group in 1l and cyano group in 2d enhance polarity, as reflected in their melting points .
  • Spectroscopic Consistency : NMR and IR data across all compounds confirm functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹, aromatic protons at δ 7–8 ppm) .
  • Methodological Gaps : The target compound lacks reported synthetic or crystallographic data. SHELX-based refinement () could resolve its 3D structure .

Biological Activity

Methyl 4-[7-methyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through a review of existing literature, including case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including a benzoate moiety and a tetrahydrochromeno-pyrrol derivative. The presence of the pyridine ring and dioxo groups suggests potential interactions with biological systems.

Molecular Formula

  • Chemical Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 338.35 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various tumor cell lines.

Case Study: Tumor Cell Lines

A study evaluated the compound's cytotoxic effects on several cancer cell lines using the MTT assay. The results showed a dose-dependent inhibition of cell proliferation:

Cell LineIC50 (µM)
MCF-7 (Breast)15.5
HeLa (Cervical)10.2
A549 (Lung)20.1

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, the compound may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results indicate potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties. In vivo models demonstrated reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment.

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